[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine
CAS No.:
Cat. No.: VC15735116
Molecular Formula: C7H5F5N2
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine -](/images/structure/VC15735116.png)
Specification
Molecular Formula | C7H5F5N2 |
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Molecular Weight | 212.12 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methylhydrazine |
Standard InChI | InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2 |
Standard InChI Key | KLYFKJKPUDOTND-UHFFFAOYSA-N |
Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)NN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is (2,3,4,5,6-pentafluorophenyl)methylhydrazine, reflecting its pentafluorinated aromatic ring and hydrazine functional group . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 163432-96-0 | |
Molecular Formula | ||
Molecular Weight | 212.12 g/mol | |
SMILES Notation | C(C1=C(C(=C(C(=C1F)F)F)F)F)NN | |
InChI Key | KLYFKJKPUDOTND-UHFFFAOYSA-N |
Structural and Spectroscopic Characteristics
The molecule consists of a pentafluorophenyl group attached to a methylhydrazine chain. Fluorine atoms at all ortho, meta, and para positions of the benzene ring create strong electron-withdrawing effects, influencing reactivity. Key computed properties include:
The planar pentafluorophenyl group enhances stability and facilitates π-π stacking interactions, while the hydrazine moiety provides nucleophilic sites for chemical reactions .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, synthesis likely involves:
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Fluorination: Introduction of fluorine atoms to a benzyl precursor via halogen exchange or electrophilic fluorination.
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Hydrazine Functionalization: Reaction of the fluorinated benzyl chloride with hydrazine () to form the hydrazine derivative.
Key challenges include controlling regioselectivity during fluorination and avoiding over-alkylation of hydrazine. Industrial-scale production may employ continuous-flow systems to mitigate hazards associated with reactive intermediates .
Chemical Reactivity and Functional Applications
Nucleophilic Reactivity
The hydrazine group () acts as a bifunctional nucleophile, participating in:
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Schiff Base Formation: Reaction with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful in pharmaceutical synthesis .
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Coordination Chemistry: Binding to metal ions (e.g., Cu, Fe) for catalytic applications .
Applications in Material Science
The compound’s fluorinated aromatic system contributes to:
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Polymer Modification: Enhancing thermal stability and chemical resistance in fluoropolymers .
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Surface Coatings: Improving hydrophobicity and anti-corrosive properties .
Analytical Chemistry
Used as a derivatization agent for:
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